molecular formula C45H87NNaO11P B1433054 Mpeg-2000-dspe CAS No. 156543-00-9

Mpeg-2000-dspe

Cat. No. B1433054
CAS RN: 156543-00-9
M. Wt: 872.1 g/mol
InChI Key: SRLOHQKOADWDBV-NRONOFSHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MPEG-2000-DSPE is a phospholipid PEG conjugate that possesses both hydrophilic and hydrophobic properties . It is used in the synthesis of liposomes, enhancing their hydrophilicity, and consequently increasing their longevity in the blood circulation. This compound is commonly employed for the investigation of anticancer and antimalarial agents .


Synthesis Analysis

MPEG-2000-DSPE is used in the synthesis of liposomes, increasing the hydrophilicity on the surface of liposomes, and consequently increasing the longevity of liposomes in the blood circulation for the study of anticancer and antimalarial agents .


Molecular Structure Analysis

MPEG-2000-DSPE has a molecular formula of (C2H4O)nC43H84NO10P . It is a phospholipid PEG conjugate with a terminal DSPE group on the PEG end . DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a C18 saturated phospholipid with high hydrophobicity .


Chemical Reactions Analysis

MPEG-2000-DSPE is used in the synthesis of liposomes for the delivery of anticancer and antimalarial agents . It increases the hydrophilicity on the surface of liposomes, consequently increasing the longevity of liposomes in the blood circulation .


Physical And Chemical Properties Analysis

MPEG-2000-DSPE has a molecular formula of C45H87NNaO11P . It is stored at -20°C, protected from light, and sealed . It is soluble in warm water, methanol, chloroform, etc .

Scientific Research Applications

1. Stealth Lipid Nanoparticles

MPEG-2000-DSPE has been used in preparing stealth lipid nanoparticles. A study evaluated novel amphiphilic conjugates of MPEG with carboxylic acids and a lipoamino acid as a lipid anchor for surface modification of drug nanocarriers. These nanoparticles were characterized for their technological properties and stability in serum, and an in vitro assay confirmed their ability to hinder or retard internalization by endocytic cells (Pignatello et al., 2013).

2. Micellar Formulations for Solubility Enhancement

MPEG-2000-DSPE has been utilized in micellar formulations to increase the solubility of lipophilic compounds. A study described using MPEG-2000-DSPE for creating small micelles to formulate benzoporphyrins, demonstrating their stability and efficiency for potential clinical applications (Zhang et al., 2003).

3. Gene Delivery Systems

In gene delivery, MPEG-2000-DSPE-coated lipid nanocapsules have been developed for stable and non-toxic delivery of genetic material. These nanocapsules showed enhanced in vivo circulation time and tumor accumulation, making them promising vectors for passive tumor targeting (Morille et al., 2010).

4. NIR-II Fluorescence Imaging

In the field of imaging, MPEG-2000-DSPE has been used to encapsulate rare earth doped nanoparticles for NIR-II fluorescence imaging. This application is significant for noninvasive skeletal system mapping and diagnosing bone diseases (He et al., 2019).

5. Targeting Folate Receptor

MPEG-2000-DSPE has been synthesized for targeting the folate receptor. Conjugates of folic acid-poly(ethylene glycol)-distearoylphosphatidylethanolamine (FA-PEG-DSPE) were used in liposomes for enhanced binding to tumor cells, demonstrating its potential in targeted drug delivery systems (Gabizon et al., 1999).

6. PEGylation of Lyotropic Liquid Crystalline Particles

MPEG-2000-DSPE has been studied for PEGylation of lyotropic liquid crystalline particles. This application is important for formulating injectable long-circulating nanoparticulate drug formulations, offering a method for surface modification of cubosomal and hexosomal particles (Nilsson et al., 2014).

Mechanism of Action

MPEG-2000-DSPE is a derivative of phosphatidylethanolamine and is used to increase the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .

Safety and Hazards

MPEG-2000-DSPE is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It should always be kept in low temperature in dry condition .

Future Directions

The dual-ligand drug delivery systems, which include MPEG-2000-DSPE, are expected to be promising in the development of specific and efficient methods for tumor treatment . The superior tumor-targeting effect of these systems and the modulation of the tumor microenvironment with the exhaustion of TAMs contribute to their potential .

properties

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOHQKOADWDBV-NRONOFSHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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